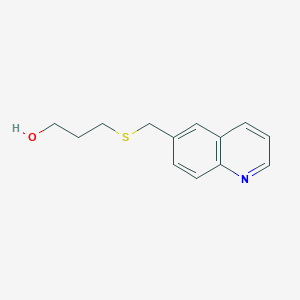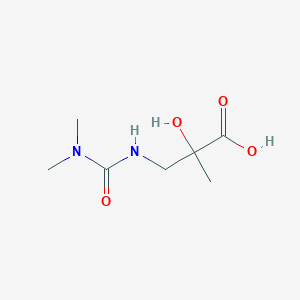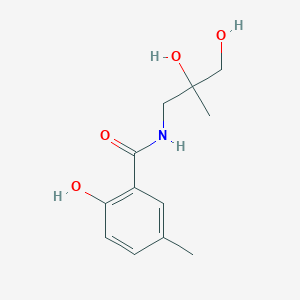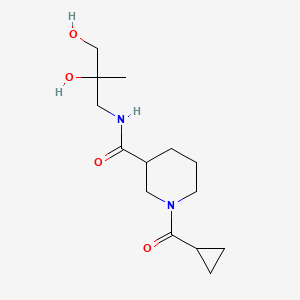![molecular formula C11H23NO2 B7579116 3-[(3,5-Dimethylcyclohexyl)amino]propane-1,2-diol](/img/structure/B7579116.png)
3-[(3,5-Dimethylcyclohexyl)amino]propane-1,2-diol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-[(3,5-Dimethylcyclohexyl)amino]propane-1,2-diol, also known as DMCPA, is a chemical compound that has been synthesized for scientific research purposes. It is a chiral molecule that has two enantiomers, R-DMCPA and S-DMCPA, with different biological activities. DMCPA has been used in various studies to investigate its mechanism of action, biochemical and physiological effects, and potential applications in medicine and industry.
Wissenschaftliche Forschungsanwendungen
3-[(3,5-Dimethylcyclohexyl)amino]propane-1,2-diol has been used in various studies to investigate its biological activities, such as its interaction with ion channels, receptors, and enzymes. 3-[(3,5-Dimethylcyclohexyl)amino]propane-1,2-diol has been shown to modulate the activity of several ion channels, including the transient receptor potential (TRP) channels, the voltage-gated potassium channels, and the nicotinic acetylcholine receptors. 3-[(3,5-Dimethylcyclohexyl)amino]propane-1,2-diol has also been shown to inhibit the activity of several enzymes, including the phosphodiesterases and the monoamine oxidases. 3-[(3,5-Dimethylcyclohexyl)amino]propane-1,2-diol has been used in studies of pain, inflammation, epilepsy, depression, and addiction.
Wirkmechanismus
The mechanism of action of 3-[(3,5-Dimethylcyclohexyl)amino]propane-1,2-diol is not fully understood, but it is believed to involve the modulation of ion channels and enzymes. 3-[(3,5-Dimethylcyclohexyl)amino]propane-1,2-diol has been shown to activate the TRP channels, which are involved in the sensation of pain, temperature, and pressure. 3-[(3,5-Dimethylcyclohexyl)amino]propane-1,2-diol has also been shown to inhibit the phosphodiesterases, which are involved in the regulation of cyclic nucleotides, such as cAMP and cGMP. 3-[(3,5-Dimethylcyclohexyl)amino]propane-1,2-diol has been shown to increase the levels of cAMP and cGMP in cells, which may contribute to its biological effects.
Biochemical and physiological effects:
3-[(3,5-Dimethylcyclohexyl)amino]propane-1,2-diol has been shown to have several biochemical and physiological effects, including analgesic, anti-inflammatory, anticonvulsant, antidepressant, and anti-addictive effects. 3-[(3,5-Dimethylcyclohexyl)amino]propane-1,2-diol has been shown to reduce pain and inflammation in animal models of arthritis, neuropathic pain, and inflammatory pain. 3-[(3,5-Dimethylcyclohexyl)amino]propane-1,2-diol has been shown to reduce seizures in animal models of epilepsy. 3-[(3,5-Dimethylcyclohexyl)amino]propane-1,2-diol has been shown to reduce depressive-like behavior in animal models of depression. 3-[(3,5-Dimethylcyclohexyl)amino]propane-1,2-diol has been shown to reduce drug-seeking behavior in animal models of addiction.
Vorteile Und Einschränkungen Für Laborexperimente
3-[(3,5-Dimethylcyclohexyl)amino]propane-1,2-diol has several advantages for lab experiments, including its high potency, selectivity, and stability. 3-[(3,5-Dimethylcyclohexyl)amino]propane-1,2-diol has been shown to be effective at low concentrations, which reduces the risk of toxicity and side effects. 3-[(3,5-Dimethylcyclohexyl)amino]propane-1,2-diol has been shown to be selective for certain ion channels and enzymes, which reduces the risk of off-target effects. 3-[(3,5-Dimethylcyclohexyl)amino]propane-1,2-diol has been shown to be stable in solution, which allows for long-term storage and use. However, 3-[(3,5-Dimethylcyclohexyl)amino]propane-1,2-diol also has some limitations for lab experiments, including its cost, availability, and potential for abuse. 3-[(3,5-Dimethylcyclohexyl)amino]propane-1,2-diol is a relatively expensive compound to synthesize, which may limit its use in large-scale studies. 3-[(3,5-Dimethylcyclohexyl)amino]propane-1,2-diol is also a controlled substance in some countries, which may restrict its availability for research purposes. 3-[(3,5-Dimethylcyclohexyl)amino]propane-1,2-diol also has the potential for abuse, which requires careful handling and storage.
Zukünftige Richtungen
There are several future directions for the research on 3-[(3,5-Dimethylcyclohexyl)amino]propane-1,2-diol, including the investigation of its pharmacokinetics and pharmacodynamics, the development of new analogs and derivatives, and the exploration of its potential applications in medicine and industry. The pharmacokinetics and pharmacodynamics of 3-[(3,5-Dimethylcyclohexyl)amino]propane-1,2-diol need to be further characterized to optimize its dosing and administration. New analogs and derivatives of 3-[(3,5-Dimethylcyclohexyl)amino]propane-1,2-diol need to be synthesized and tested to improve its potency, selectivity, and stability. The potential applications of 3-[(3,5-Dimethylcyclohexyl)amino]propane-1,2-diol in medicine and industry need to be explored, such as its use as a painkiller, anti-inflammatory agent, anticonvulsant, antidepressant, or anti-addictive agent. 3-[(3,5-Dimethylcyclohexyl)amino]propane-1,2-diol also has potential applications in the development of new materials, such as polymers and surfactants, due to its unique chemical structure.
Synthesemethoden
3-[(3,5-Dimethylcyclohexyl)amino]propane-1,2-diol can be synthesized by the reaction of 3,5-dimethylcyclohexylamine with glycidol. The reaction can be catalyzed by a Lewis acid such as boron trifluoride etherate. The product can be purified by column chromatography or recrystallization. The yield of 3-[(3,5-Dimethylcyclohexyl)amino]propane-1,2-diol can be improved by optimizing the reaction conditions, such as the ratio of reactants, temperature, and reaction time.
Eigenschaften
IUPAC Name |
3-[(3,5-dimethylcyclohexyl)amino]propane-1,2-diol |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H23NO2/c1-8-3-9(2)5-10(4-8)12-6-11(14)7-13/h8-14H,3-7H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZFJQZSYZSHKKFY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CC(CC(C1)NCC(CO)O)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H23NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
201.31 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-[(3,5-Dimethylcyclohexyl)amino]propane-1,2-diol | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

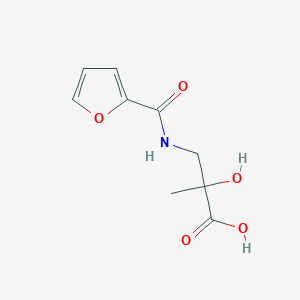
![(2,5-Dimethylpyrazol-3-yl)-[4-(methylamino)piperidin-1-yl]methanone](/img/structure/B7579051.png)
![2-Hydroxy-2-methyl-3-[3-(thiophene-3-carbonylamino)propanoylamino]propanoic acid](/img/structure/B7579062.png)
![2-Hydroxy-2-methyl-3-[[1-(2-methylpropyl)-5-oxopyrrolidine-3-carbonyl]amino]propanoic acid](/img/structure/B7579074.png)
![(2-Ethyl-5-methylpyrazol-3-yl)-[4-(methylamino)piperidin-1-yl]methanone](/img/structure/B7579075.png)
![3-[(2,5-Difluorophenyl)sulfonylamino]-2-hydroxy-2-methylpropanoic acid](/img/structure/B7579078.png)
![3-[(2,5-Dimethylfuran-3-carbonyl)amino]-2-hydroxy-2-methylpropanoic acid](/img/structure/B7579086.png)
![3-(5,6-dihydro-4H-cyclopenta[b]thiophene-2-carbonylamino)-2-hydroxy-2-methylpropanoic acid](/img/structure/B7579089.png)
![2-Hydroxy-2-methyl-3-[(3-methylfuran-2-carbonyl)amino]propanoic acid](/img/structure/B7579093.png)
![3-[(2-Bromophenyl)sulfonylamino]-2-hydroxy-2-methylpropanoic acid](/img/structure/B7579094.png)
